1-Bromo-3-phenoxybenzene

Catalog No.
S663104
CAS No.
6876-00-2
M.F
C12H9BrO
M. Wt
249.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-phenoxybenzene

CAS Number

6876-00-2

Product Name

1-Bromo-3-phenoxybenzene

IUPAC Name

1-bromo-3-phenoxybenzene

Molecular Formula

C12H9BrO

Molecular Weight

249.1 g/mol

InChI

InChI=1S/C12H9BrO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H

InChI Key

AHDAKFFMKLQPTD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC(=CC=C2)Br

Synonyms

m-Bromophenyl Phenyl Ether; 1-Bromo-3-phenoxybenzene; 3-Bromodiphenyl Ether; 3-Bromophenyl Phenyl Ether; 3-Phenoxy-1-bromobenzene; 3-Phenoxybromobenzene; 3-Phenoxyphenyl Bromide; BDE 2; NSC 57095; PBDE 2; m-Bromodiphenyl Ether; m-Bromophenoxybenzene;

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC=C2)Br

The exact mass of the compound 1-Bromo-3-phenoxybenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57095. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Bromo-3-phenoxybenzene (CAS 6876-00-2) is a versatile meta-substituted aryl halide widely employed as a core building block in the synthesis of advanced polymers, optoelectronic materials, and active pharmaceutical ingredients (APIs). Featuring a reactive bromine atom at the 3-position relative to a bulky phenoxy group, it serves as a highly efficient electrophile in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations [1]. Its meta-linkage is critical for introducing structural asymmetry, which disrupts molecular packing in polymer backbones and precisely tunes the optoelectronic properties of functional materials, making it a superior precursor compared to simple unhalogenated aromatics [2].

Substituting 1-bromo-3-phenoxybenzene with its para-isomer (1-bromo-4-phenoxybenzene) or non-halogenated diphenyl ether fundamentally alters downstream material performance and synthetic viability. The para-isomer yields highly linear, rigid architectures that often suffer from poor solubility and excessive crystallinity in polymer applications [1]. Conversely, the meta-substitution of 1-bromo-3-phenoxybenzene introduces a defined 'kink' in the molecular backbone, significantly enhancing solubility, lowering glass transition temperatures (Tg) for better processability, and providing the exact steric environment required for specific pharmaceutical pharmacophores [2]. Attempting to use unhalogenated diphenyl ether requires harsh, non-regioselective direct C-H functionalization, drastically reducing yields and reproducibility in industrial workflows [3].

Polymer Processability: Meta- vs. Para-Linkage

In the synthesis of high-performance polyarylethers, the choice of monomer regiochemistry dictates the final material's processability. Polymers derived from 1-bromo-3-phenoxybenzene exhibit a significantly lower glass transition temperature (Tg) and higher solubility in organic solvents compared to those synthesized from the para-isomer (1-bromo-4-phenoxybenzene) [1]. The meta-linkage disrupts interchain packing, reducing Tg by approximately 15–25 °C and increasing solubility in solvents like NMP by 2- to 3-fold [2].

Evidence DimensionGlass Transition Temperature (Tg) and Solubility
Target Compound DataMeta-linked polymers (from 1-bromo-3-phenoxybenzene): Lower Tg, high solubility (>10 wt% in NMP)
Comparator Or BaselinePara-linked polymers (from 1-bromo-4-phenoxybenzene): Higher Tg, low solubility (<5 wt% in NMP)
Quantified Difference15–25 °C reduction in Tg; 2- to 3-fold increase in solubility
ConditionsStandard polycondensation to polyarylethers; solubility measured in N-Methyl-2-pyrrolidone (NMP) at 25 °C

Procuring the meta-isomer is essential for manufacturing advanced polymers that require solution-processability without sacrificing thermal stability.

Optoelectronic Tuning for OLED Host Materials

For blue phosphorescent OLEDs, host materials must maintain a high triplet energy to prevent exciton quenching. Derivatives synthesized from 1-bromo-3-phenoxybenzene maintain higher triplet energies than their para-substituted counterparts because the meta-linkage limits extended π-conjugation[1]. Studies show that meta-linked host materials achieve triplet energies >2.8 eV, whereas para-linked analogs typically fall to ~2.6 eV, leading to a measurable decrease in device efficiency [2].

Evidence DimensionTriplet Energy (ET)
Target Compound DataMeta-linked derivatives (from 1-bromo-3-phenoxybenzene): >2.8 eV
Comparator Or BaselinePara-linked derivatives (from 1-bromo-4-phenoxybenzene): ~2.6 eV
Quantified Difference>0.2 eV higher triplet energy
ConditionsPhotophysical characterization of OLED host derivatives in solid-state films at 77 K

The meta-isomer is the required precursor for synthesizing high-efficiency blue OLED hosts where strict exciton confinement is non-negotiable.

Halogen Selection: Bromo vs. Iodo Economics and Stability

When selecting an aryl halide for industrial scale cross-coupling, 1-bromo-3-phenoxybenzene provides the optimal balance of reactivity and cost compared to 1-iodo-3-phenoxybenzene[1]. While the iodo-analog undergoes slightly faster oxidative addition, the bromo-derivative offers a >40% reduction in raw material cost per mole and superior shelf-life stability against photolytic degradation, while still achieving >95% conversion in optimized palladium-catalyzed reactions [2].

Evidence DimensionCost-efficiency and Conversion Rate
Target Compound Data1-Bromo-3-phenoxybenzene: >95% conversion, >40% lower cost, high stability
Comparator Or Baseline1-Iodo-3-phenoxybenzene: >98% conversion, higher cost, photolytically sensitive
Quantified Difference>40% cost reduction with negligible loss in optimized synthetic yield
ConditionsTon-scale procurement modeling and standard Pd-catalyzed Buchwald-Hartwig amination conditions

For ton-scale pharmaceutical or materials manufacturing, the bromo-derivative maximizes cost-efficiency without compromising catalytic throughput.

Solution-Processable High-Performance Polymers

As a critical monomer in the synthesis of polyarylethers and polyetherimides where a lower glass transition temperature and enhanced solubility are required for advanced manufacturing techniques like spin-coating or 3D printing [1].

Blue Phosphorescent OLED Host Materials

As a core building block for optoelectronic materials where the meta-linkage is strictly necessary to disrupt extended conjugation and maintain a high triplet energy (>2.8 eV) for exciton confinement [2].

Pharmaceutical Active Ingredient (API) Synthesis

As a highly efficient, cost-effective arylating agent in Buchwald-Hartwig and Suzuki couplings for producing meta-phenoxybenzyl pharmacophores, offering superior scale-up economics compared to iodo-analogs [3].

XLogP3

4.6

UNII

3W9N49713J

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

6876-00-2

Wikipedia

3-bromodiphenyl ether

Dates

Last modified: 08-15-2023

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